4-Cyclopentyloxy-3,5-difluorophenylZinc bromide
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Overview
Description
4-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the cyclopentyloxy and difluorophenyl groups makes it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 4-cyclopentyloxy-3,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Cyclopentyloxy-3,5-difluorophenyl bromide+Zn→4-Cyclopentyloxy-3,5-difluorophenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and specialized equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C, THF as the solvent
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
4-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The molecular targets are typically aryl or vinyl halides, and the pathways involve the formation of palladium intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 4-Methoxy-3,5-difluorophenylzinc bromide
- 4-Ethoxy-3,5-difluorophenylzinc bromide
Uniqueness
4-CYCLOPENTYLOXY-3,5-DIFLUOROPHENYLZINC BROMIDE is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other similar compounds. This can influence the reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H11BrF2OZn |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
bromozinc(1+);2-cyclopentyloxy-1,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C11H11F2O.BrH.Zn/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8;;/h6-8H,1-2,4-5H2;1H;/q-1;;+2/p-1 |
InChI Key |
FXAIDSYWRNGDIH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OC2=C(C=[C-]C=C2F)F.[Zn+]Br |
Origin of Product |
United States |
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